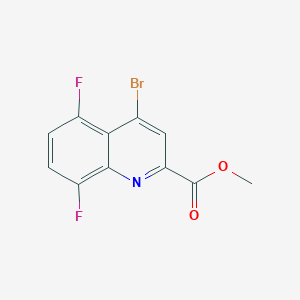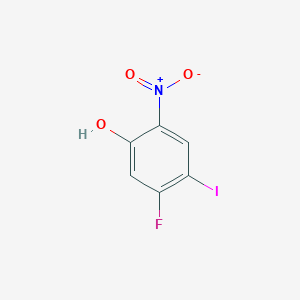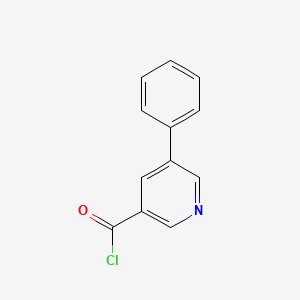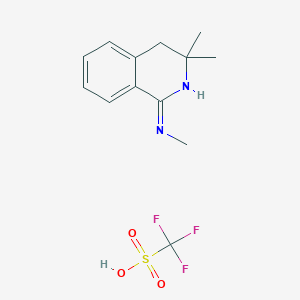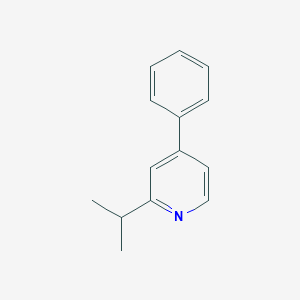
2-Isopropyl-4-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylethyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a phenyl group attached to the fourth position of the pyridine ring and an isopropyl group attached to the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethyl)-4-phenylpyridine can be achieved through various methods. One common method involves the reaction of 4-bromopyridine with isopropylmagnesium bromide, followed by the addition of phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Methylethyl)-4-phenylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
2-(1-Methylethyl)-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted phenylpyridines.
科学研究应用
2-(1-Methylethyl)-4-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1-Methylethyl)-4-phenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction or gene expression.
相似化合物的比较
Similar Compounds
2-Phenylpyridine: Lacks the isopropyl group, making it less sterically hindered.
4-Phenylpyridine: Lacks the isopropyl group, affecting its reactivity and binding properties.
2-(1-Methylethyl)pyridine: Lacks the phenyl group, altering its aromaticity and electronic properties.
Uniqueness
2-(1-Methylethyl)-4-phenylpyridine is unique due to the presence of both the isopropyl and phenyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
4-phenyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C14H15N/c1-11(2)14-10-13(8-9-15-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI 键 |
OEMHGDHYHFCCEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CC(=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)

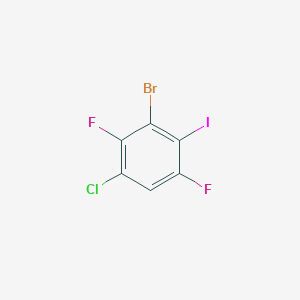

amino]benzoic acid](/img/structure/B15200078.png)
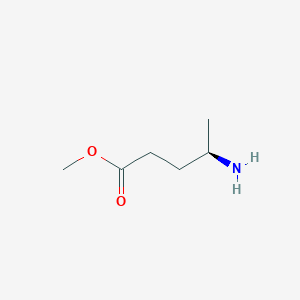
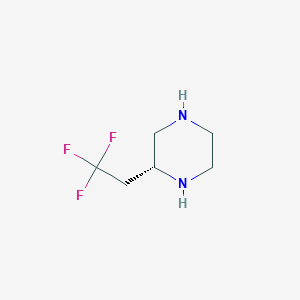
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
